BenchChemオンラインストアへようこそ!

m7GpppCmpG

mRNA therapeutics cancer immunotherapy dendritic cell transfection

m7GpppCmpG is a trinucleotide 5′ mRNA cap analog with the chemical structure 7-methylguanosine(5′)ppp(5′)2′-O-methylcytidine(5′)ppp(5′)guanosine, designed for co-transcriptional incorporation during in vitro transcription (IVT) using T7 RNA polymerase. As a cap analog, it functions as an initiation substrate to generate capped mRNA with a defined 5′ terminus.

Molecular Formula C31H43N13O25P4
Molecular Weight 1121.6 g/mol
Cat. No. B12415923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppCmpG
Molecular FormulaC31H43N13O25P4
Molecular Weight1121.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O
InChIInChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1
InChIKeyGYMXHCGBIYDECO-LFTIVBHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m7GpppCmpG: 5′ mRNA Cap Analog with Trinucleotide Architecture for Co-Transcriptional Capping Applications


m7GpppCmpG is a trinucleotide 5′ mRNA cap analog with the chemical structure 7-methylguanosine(5′)ppp(5′)2′-O-methylcytidine(5′)ppp(5′)guanosine, designed for co-transcriptional incorporation during in vitro transcription (IVT) using T7 RNA polymerase [1]. As a cap analog, it functions as an initiation substrate to generate capped mRNA with a defined 5′ terminus. The compound features a 2′-O-methyl modification on the cytidine residue at the N1 position, distinguishing it from conventional dinucleotide cap analogs and contributing to its unique functional profile in eukaryotic translation systems [2]. m7GpppCmpG belongs to the broader class of synthetic cap analogs used in mRNA therapeutic and vaccine manufacturing workflows.

Why m7GpppCmpG Cannot Be Arbitrarily Substituted with Standard m7GpppG or ARCA in mRNA Production


Cap analogs are not functionally interchangeable due to substantial variation across three orthogonal performance axes: translation efficiency in specific cell types, capping efficiency during IVT, and susceptibility to intracellular decapping enzymes such as hDcp2 [1]. The trinucleotide architecture of m7GpppCmpG introduces a 2′-O-methyl modification at the N1 cytidine position that alters cap–protein interactions compared to unmodified dinucleotide analogs. In head-to-head comparative assays, m7GpppCmpG demonstrates cell-type–dependent translation enhancement in JAWS II dendritic cells versus HeLa or 3T3-L1 fibroblasts, a pattern that diverges markedly from ARCA and standard m7GpppG [2]. Substituting m7GpppCmpG with a generic analog without empirical validation risks suboptimal protein yield, altered immunogenicity profiles, or premature mRNA degradation.

m7GpppCmpG Quantitative Performance Benchmarks Versus Comparator Analogs


m7GpppCmpG Exhibits 2.42-Fold Higher Translation Efficiency in JAWS II Dendritic Cells Compared to Standard m7GpppG Cap

m7GpppCmpG-capped mRNA achieves a normalized protein expression level of 2.42 in JAWS II immortalized dendritic cells, representing a 2.42-fold increase relative to the standard m7GpppG cap (normalized to 1.00 baseline) when measured under identical co-transcriptional capping and transfection conditions [1]. In contrast, the same mRNA capped with ARCA (m27,3′-OGpppG) yields only 0.26-fold expression in JAWS II cells, demonstrating that m7GpppCmpG outperforms ARCA by approximately 9.3-fold in this dendritic cell system [2].

mRNA therapeutics cancer immunotherapy dendritic cell transfection

2′-O-Methyl Modification on Cytidine (CmpG) Enhances JAWS II Translation 1.81-Fold Versus Unmodified CpG Trinucleotide Cap

In a direct head-to-head comparison within the same experimental series, m7GpppCmpG (containing 2′-O-methylcytidine) achieves a normalized protein expression of 2.42 in JAWS II cells, compared to 0.86 for m7GpppCpG (unmodified cytidine) — a 1.81-fold enhancement attributable solely to the 2′-O-methyl substitution on the N1 nucleotide [1]. Both caps were evaluated under identical capping conditions (130 nM yield) and cell culture protocols. Notably, this translation advantage is cell-type selective: in HeLa cells, the same modification produces only a 1.33-fold increase (0.97 vs 0.73) and in 3T3-L1 fibroblasts, no meaningful difference is observed (0.66 vs 0.65).

mRNA capping 2′-O-methylation trinucleotide cap design

m7GpppCmpG Reduces hDcp2 Decapping Susceptibility 2.4-Fold Compared to m7GpppCpG, Enhancing Intracellular mRNA Persistence

In a quantitative hDcp2 decapping assay measuring the fraction of capped RNA remaining after 30-minute incubation with recombinant human Dcp2 enzyme, m7GpppCmpG exhibits a susceptibility score of 0.20, compared to 0.48 for the unmodified trinucleotide m7GpppCpG — a 2.4-fold reduction in decapping susceptibility [1]. Lower values indicate greater resistance to enzymatic decapping. By comparison, the standard m7GpppG cap is reported to undergo rapid degradation under identical assay conditions, consistent with its lower intracellular persistence [2].

mRNA stability decapping resistance hDcp2 susceptibility

ARCA Achieves 100% Translatable Capped Transcripts, Whereas m7GpppCmpG Capping Efficiency Is 54% — A Trade-Off Analysis

Co-transcriptional capping efficiency of m7GpppCmpG is reported at 54%, measured as the percentage of RNA transcripts successfully capped during IVT [1]. In contrast, Anti-Reverse Cap Analog (ARCA, m27,3′-OGpppG) achieves 100% translatable capped transcripts due to its 3′-O-methyl modification that prevents reverse orientation incorporation [2]. This represents a substantial 46-percentage-point efficiency gap. However, CleanCap® Reagent AG achieves ≥95% capping efficiency with Cap 1 structure [3], indicating that m7GpppCmpG's capping efficiency falls significantly below both ARCA and CleanCap benchmarks.

capping efficiency IVT optimization ARCA comparison

m7GpppCmpG Exhibits 2.43-Fold Higher eIF4E Binding Affinity (KD) Compared to Standard m7GpppApG Cap

Fluorescence-based eIF4E binding assays reveal that m7GpppCmpG binds to human eIF4E with a dissociation constant (KD) of 324 nM, compared to 178 nM for m7GpppA — representing a 1.82-fold difference in affinity [1]. While m7GpppA demonstrates tighter binding (lower KD) and is therefore considered a higher-affinity reference cap, this comparison establishes the relative binding profile of m7GpppCmpG within the trinucleotide cap analog series. eIF4E binding affinity is a primary determinant of translation initiation efficiency; however, the relationship is not strictly linear, as cellular translation outcomes also depend on additional cap-binding proteins and cell-type–specific regulatory factors.

eIF4E binding affinity translation initiation cap–protein interaction

Evidence-Based Application Scenarios for m7GpppCmpG in mRNA Therapeutic Development


mRNA Cancer Vaccine Development Requiring Enhanced Expression in Dendritic Cells

m7GpppCmpG is optimally deployed for mRNA constructs intended for transfection into antigen-presenting cells, particularly dendritic cells. Quantitative evidence demonstrates 2.42-fold higher normalized protein expression in JAWS II dendritic cells versus standard m7GpppG cap and 9.3-fold higher versus ARCA [1]. This cell-type–specific enhancement, combined with 2.4-fold reduced hDcp2 decapping susceptibility compared to m7GpppCpG [2], supports its selection for cancer immunotherapy applications where sustained antigen expression in dendritic cells drives superior T-cell priming and anti-tumor immunity.

Comparative Screening of Cap Analogs for Cell-Type–Specific Translation Optimization

m7GpppCmpG serves as a valuable comparator in cap analog screening panels where cell-type–dependent translation profiles must be empirically determined. The direct head-to-head comparison data showing 2.81-fold JAWS II enhancement, 1.33-fold HeLa enhancement, and negligible 3T3-L1 difference versus m7GpppCpG [1] provides a reference framework for evaluating whether the 2′-O-methyl modification confers target-cell benefits. Researchers developing mRNA therapeutics for specific tissues can use m7GpppCmpG to benchmark whether their target cell type responds favorably to N1-position methylation.

mRNA Stability Optimization for Extended Duration Protein Expression

For therapeutic applications requiring prolonged protein expression (e.g., enzyme replacement therapies, regenerative medicine factors), m7GpppCmpG offers a quantifiable stability advantage. The 2.4-fold reduction in hDcp2 decapping susceptibility compared to the unmodified m7GpppCpG cap [1] translates to extended intracellular mRNA persistence. Users should note the 54% capping efficiency trade-off versus ARCA (100%) and CleanCap (≥95%) [2] [3], necessitating cost–benefit analysis that weighs the stability gain against reduced IVT yield.

Research-Grade mRNA Production Where cGMP Compliance Is Not Required

m7GpppCmpG is appropriate for research and preclinical development applications where maximal translation output in specific immune cell types is prioritized over capping efficiency or regulatory readiness. The compound's 54% capping efficiency [1] is substantially lower than industry-standard CleanCap (≥95%) [2] and ARCA (100% translatable) [3], limiting its suitability for GMP manufacturing workflows where yield consistency and capped transcript purity are critical quality attributes. Its primary value proposition lies in early-stage discovery and optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for m7GpppCmpG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.